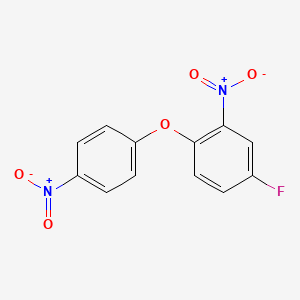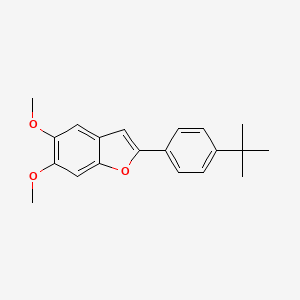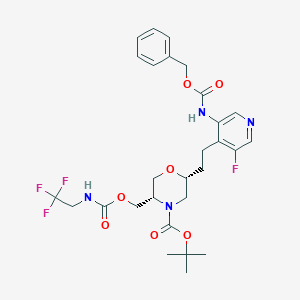![molecular formula C18H17FN4O4 B13047171 N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13047171.png)
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated tetrahydrofuran ring, an imidazo[4,5-B]pyridine core, and a benzamide group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide involves several steps:
Starting Materials: The synthesis begins with the preparation of the fluorinated tetrahydrofuran ring and the imidazo[4,5-B]pyridine core.
Reaction Conditions: The fluorinated tetrahydrofuran ring is synthesized through a series of reactions involving fluorination, hydroxylation, and protection-deprotection steps. The imidazo[4,5-B]pyridine core is prepared via cyclization reactions.
Coupling Reactions: The two key fragments are then coupled using amide bond formation techniques, typically involving reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide undergoes various chemical reactions:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-hydroxymethyl tetrahydrofuran and other fluorinated imidazo[4,5-B]pyridines share structural similarities.
Uniqueness: The presence of the fluorinated tetrahydrofuran ring and the specific arrangement of functional groups confer unique chemical and biological properties to this compound.
Propiedades
Fórmula molecular |
C18H17FN4O4 |
|---|---|
Peso molecular |
372.3 g/mol |
Nombre IUPAC |
N-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-b]pyridin-7-yl]benzamide |
InChI |
InChI=1S/C18H17FN4O4/c19-13-15(25)12(8-24)27-18(13)23-9-21-14-11(6-7-20-16(14)23)22-17(26)10-4-2-1-3-5-10/h1-7,9,12-13,15,18,24-25H,8H2,(H,20,22,26)/t12-,13+,15-,18-/m1/s1 |
Clave InChI |
VTKDPSWPZOGLII-ZFHGCVPZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=C2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)F |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=C2)N(C=N3)C4C(C(C(O4)CO)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-((1-hydroxypropan-2-YL)amino)-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate](/img/structure/B13047096.png)
![1-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13047101.png)


![6-Benzyl-2-thia-6-azaspiro[3.3]heptane](/img/structure/B13047122.png)




![6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13047163.png)



